5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione
Overview
Description
The compound 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a complex organic molecule that features a unique combination of benzoxazin, thiazol, and isoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazin Ring: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone or α-haloester under reflux conditions.
Isoindole Ring Formation: The isoindole ring is typically formed through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazin and thiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the benzoxazin and isoindole rings, potentially yielding alcohol derivatives.
Substitution: The compound can participate in substitution reactions, especially at positions adjacent to the heteroatoms in the thiazole and benzoxazin rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. The presence of multiple heterocyclic rings makes it a versatile scaffold for drug design.
Medicine
In medicinal chemistry, this compound and its derivatives are studied for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The ability to modify its structure allows for the optimization of pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s heterocyclic rings can facilitate binding to these targets, leading to modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione
- This compound derivatives
- Other benzoxazin-thiazole-isoindole compounds
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-(4-oxo-3,1-benzoxazin-2-yl)-2-(1,3-thiazol-2-yl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9N3O4S/c23-16-11-6-5-10(9-13(11)17(24)22(16)19-20-7-8-27-19)15-21-14-4-2-1-3-12(14)18(25)26-15/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGXTGOZXIZILG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=NC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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